molecular formula C8H9BrO2S B077503 Ethyl 5-(bromomethyl)thiophene-2-carboxylate CAS No. 14282-72-5

Ethyl 5-(bromomethyl)thiophene-2-carboxylate

Cat. No.: B077503
CAS No.: 14282-72-5
M. Wt: 249.13 g/mol
InChI Key: ACBHSRJWMKAASD-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a brominated thiophene derivative characterized by a reactive bromomethyl (-CH₂Br) group at the 5-position of the thiophene ring and an ethyl ester (-COOEt) at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromomethyl group enables nucleophilic substitution reactions, facilitating the introduction of amines, thiols, or other functional groups .

Properties

IUPAC Name

ethyl 5-(bromomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBHSRJWMKAASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570989
Record name Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-72-5
Record name Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Selectivity

Radical bromination using NBS occasionally leads to over-bromination. Substituting CCl4 with chlorobenzene and reducing the reaction time to 4 hours minimizes side products, improving yield to 90%.

Esterification Catalysis

Replacing sulfuric acid with p-toluenesulfonic acid (PTSA) in ethanol reduces side reactions, enhancing ester purity (95% by HPLC).

Spectroscopic Characterization

Ethyl 5-(bromomethyl)thiophene-2-carboxylate exhibits distinct spectral features:

  • IR (KBr): 1725 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br).

  • 13C NMR (CDCl3): δ 165.2 (C=O), 140.1 (C5), 132.8 (C2), 61.5 (CH2Br), 60.8 (OCH2CH3), 14.1 (OCH2CH3).

Industrial and Environmental Considerations

Large-scale syntheses prioritize solvent recovery (e.g., CCl4 distillation) and catalyst recycling. The use of ethanol as a green solvent aligns with sustainable chemistry principles, reducing the environmental footprint .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl (-CH₂Br) group readily participates in SN₂ reactions with nucleophiles. This reactivity is exploited to introduce new functional groups:

Reaction TypeReagents/ConditionsProductYieldSource
Radical brominationNBS, peroxide, perchloroethylene (80°C)Isopropyl 5-(bromomethyl)thiophene-2-carboxylate85%
Amine substitutionNH₃ (excess), DMF, 60°CEthyl 5-(aminomethyl)thiophene-2-carboxylate68%* (analogous process)

*The patent demonstrates analogous bromomethyl substitution in related thiophene esters, suggesting comparable reactivity for this compound.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Acid-catalyzed hydrolysis

text
Ethyl 5-(bromomethyl)thiophene-2-carboxylate + HCl → 5-(bromomethyl)thiophene-2-carboxylic acid + ethanol
  • Conditions: 1M HCl, reflux (12 hr)

  • Yield: >90% (based on analogous ester hydrolysis in )

Base-catalyzed saponification

text
This compound + NaOH → Sodium 5-(bromomethyl)thiophene-2-carboxylate + ethanol
  • Conditions: 2M NaOH, 70°C (6 hr)

  • Conversion rate: 95% (estimated from )

Cross-Coupling Reactions

While direct Suzuki coupling isn't observed at the bromomethyl group, the thiophene ring participates in palladium-catalyzed reactions when additional halogens are present. For example:

ReactionCatalystsLigandsTemperatureOutcomeSource
Suzuki couplingPd(PPh₃)₄None90°CForms biaryl derivatives

Note: This requires bromine substitution on the thiophene ring itself, not the methyl group.

Comparative Reactivity Analysis

Key differences in reactivity between analogous compounds:

CompoundBromine PositionReactivity ProfileKey Applications
This compoundC5 methylSN₂ at CH₂Br, ester hydrolysisPharmaceutical intermediates
Ethyl 5-bromothiophene-2-carboxylateC5 ringSuzuki coupling, halogen exchangePolymer chemistry
Ethyl 3-(bromomethyl)thiophene-2-carboxylateC3 methylAltered steric effectsSpecialty chemicals

Industrial-Scale Reaction Optimization

Large-scale processes employ continuous flow reactors to enhance efficiency:

  • Residence time : 8–12 minutes

  • Solvent : Dichloromethane or MTBE

  • Catalyst recovery : >98% via filtration

These reactions highlight the compound’s utility in synthesizing complex molecules for materials science and drug development. The bromomethyl group’s versatility enables precise functionalization, while the ester moiety allows further derivatization through hydrolysis or transesterification.

Scientific Research Applications

Synthetic Organic Chemistry

Key Intermediate : Ethyl 5-(bromomethyl)thiophene-2-carboxylate is widely used in the synthesis of thiophene derivatives. These derivatives are crucial in the production of pharmaceuticals and agrochemicals, enabling researchers to create complex molecular structures efficiently .

Synthesis Routes : The compound can be synthesized through bromination followed by esterification, often utilizing reagents like bromine and ethanol under acidic conditions. This approach allows for the introduction of the bromine atom at the 5-position of the thiophene ring.

Medicinal Chemistry

Biological Activity : Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties. It has been explored as a candidate for new drug development due to these activities .

Case Study - Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cell lines, with an IC₅₀ value around 15 µM, indicating significant anticancer potential. This suggests that it may induce apoptosis in tumor cells .

Material Science

Organic Semiconductors : The compound is utilized in the development of organic semiconductors, which are integral to advancements in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Its incorporation into polymer matrices can enhance material properties for various applications .

Table 1: Material Properties Comparison

PropertyThis compoundOther Thiophene Derivatives
ConductivityModerateVariable
Thermal StabilityHighLow to Moderate
SolubilitySoluble in organic solventsDepends on substitution

Polymer Chemistry

Incorporation into Polymers : this compound can be integrated into polymer matrices to enhance their properties for coatings and adhesives. This integration is vital for improving durability and performance in various applications .

Polymerization Techniques : The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of more complex polymer structures that exhibit desirable mechanical and electronic properties.

Future Research Directions

Recent studies have focused on optimizing the synthesis of derivatives of this compound to enhance their biological activity and material properties. Research is ongoing to explore its interactions with specific enzymes and receptors involved in cellular signaling pathways related to cancer and inflammation .

Mechanism of Action

The mechanism of action of ethyl 5-(bromomethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in substituents at the 3-, 4-, and 5-positions of the thiophene ring. Below is a comparative analysis:

Compound Substituents Key Features
Ethyl 5-(bromomethyl)thiophene-2-carboxylate 5-Bromomethyl, 2-COOEt Reactive bromomethyl group for alkylation; used in coupling reactions .
Ethyl 5-acetyl-4-phenyl-2-phenylaminothiophene-3-carboxylate 5-Acetyl, 4-phenyl, 2-phenylamino Bromination yields constitutional isomers (2a/2b); antifungal/antibacterial activity .
Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate 5-Amino, 3-(4-Cl-styryl), 4-cyano Potent anti-proliferative activity against MCF-7, NCI-H460, and SF-268 cell lines .
Ethyl 4-bromo-5-methylthiophene-2-carboxylate 4-Bromo, 5-methyl Formed alongside bromomethyl derivative (7% yield); less reactive than bromomethyl .
Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate 5-(4-MeO-phenyl), 2-COOEt Synthesized via Suzuki coupling; used in antimicrobial/antifungal studies .

Physical and Spectral Properties

  • Melting Points : this compound derivatives (e.g., compound 4 in ) typically exhibit higher melting points (>150°C) compared to methyl- or methoxy-substituted analogues due to increased molecular weight and polarity .
  • ¹H-NMR Signatures: The bromomethyl group resonates at δ ~4.3–4.5 ppm (CH₂Br), distinct from acetyl (δ ~2.5 ppm) or cyano substituents .

Biological Activity

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a compound belonging to the thiophene class, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9BrO2SC_8H_9BrO_2S and a molecular weight of approximately 249.125 g/mol. The compound features a thiophene ring and a bromomethyl group, which enhances its reactivity and potential biological interactions. It is typically encountered as a light orange to yellow liquid, slightly soluble in water, with a boiling point around 94-96°C at reduced pressure .

The specific mechanism of action for this compound remains inadequately characterized due to limited direct studies. However, compounds within the thiophene class generally exhibit interactions with various biological targets, influencing cellular processes such as apoptosis, inflammation, and microbial resistance .

Potential Targets

  • Enzymatic Inhibition : Thiophene derivatives can act as inhibitors for key enzymes involved in inflammatory pathways.
  • Cellular Signaling : They may modulate signaling pathways associated with cancer cell proliferation and survival.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

Anticancer Activity

Thiophene derivatives have shown potential in anticancer research. For instance, studies suggest that substituents like bromine can enhance the cytotoxic effects against various cancer cell lines by altering the electronic properties of the compounds .

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group is believed to contribute to this activity by increasing the compound's reactivity with bacterial enzymes .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This activity has been observed in related thiophene compounds that effectively reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in vitro .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of thiophene derivatives, including this compound. Here are some key findings:

Study FocusFindings
Anticancer Activity Exhibited cytotoxic effects in multiple cancer cell lines; IC50 values varied significantly across studies .
Antimicrobial Testing Demonstrated MIC values ranging from 0.3 to 8.5 µM against Gram-negative bacteria like E. coli; lower activity against Gram-positive strains .
Anti-inflammatory Assays Reduced NO and IL-6 levels significantly in BV-2 microglial cells at concentrations as low as 1 µM .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(bromomethyl)thiophene-2-carboxylate?

The compound is typically synthesized via bromination of a precursor thiophene derivative. A common method involves the Sandmeyer reaction , where ethyl 3-amino-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate is treated with bromine sources under controlled conditions. Key parameters include:

  • Solvent selection : 1,4-dioxane or ethanol for solubility and reaction efficiency.
  • Catalysts : Triethylamine (0.5–1.0 mol%) to facilitate deprotonation and intermediate stabilization.
  • Reaction time : 3–5 hours under reflux (80–100°C) to ensure complete conversion .
    Yields can exceed 70% with proper stoichiometric control of brominating agents.

Q. How is the compound characterized post-synthesis?

Standard characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and ester/alkyl bromide functionalities.
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between the thiophene ring and ester group, typically ~2.0°) .
  • Mass spectrometry : High-resolution MS validates molecular weight (exact mass: 262.0388 g/mol for C9H9BrO2S\text{C}_9\text{H}_9\text{BrO}_2\text{S}) .

Q. What solvents and conditions ensure stability during storage?

The compound is moisture-sensitive due to the bromomethyl group. Store in anhydrous solvents (e.g., dichloromethane or THF) at –20°C under inert gas (N2_2/Ar). Avoid prolonged exposure to light to prevent decomposition .

Advanced Research Questions

Q. How does regioselectivity impact functionalization of the thiophene core?

The bromomethyl group at the 5-position of the thiophene ring is highly reactive, enabling nucleophilic substitution (e.g., Suzuki coupling, amination). Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing ester groups at the 2-position direct electrophiles to the 5-position.
  • Steric hindrance : Bulky substituents on the thiophene ring may shift reactivity to alternative sites. Computational modeling (DFT) predicts charge distribution to guide synthetic planning .

Q. How can mechanistic contradictions in bromination pathways be resolved?

Conflicting reports on bromination intermediates (e.g., radical vs. ionic mechanisms) require:

  • Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates.
  • Isotopic labeling : Use 81Br^{81}\text{Br} to track bromide incorporation pathways.
  • Control experiments : Compare yields under radical inhibitors (e.g., TEMPO) vs. ionic conditions .

Q. What strategies improve crystallinity for structural analysis?

Poor crystallization is common due to flexible ester chains. Solutions include:

  • Co-crystallization : Add rigid co-formers (e.g., 4-bromophenyl derivatives) to stabilize lattice packing.
  • Slow evaporation : Use low-polarity solvents (hexane/ethyl acetate) at 4°C to slow nucleation.
  • Single-crystal X-ray diffraction : Resolve disorder by collecting data at 100 K to minimize thermal motion .

Q. How is the compound utilized in pharmacological scaffold development?

The bromomethyl group serves as a handle for bioconjugation. Examples:

  • Spasmolytic agents : Derivatives like phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate exhibit EC50_{50} values <2 µM in muscle relaxation assays.
  • Anticancer probes : Conjugation with folate or peptide motifs enhances tumor-targeting specificity. Activity is validated via in vitro cytotoxicity (MTT assays) and in vivo xenograft models .

Q. What computational tools predict reactivity in downstream applications?

  • Molecular docking : Screens binding affinity to targets (e.g., kinases) using AutoDock Vina.
  • MD simulations : Assess stability of thiophene-protein complexes over 100-ns trajectories.
  • ADMET prediction : SwissADME evaluates bioavailability and toxicity risks pre-synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields?

Variations arise from:

  • Impurity profiles : Side products (e.g., di-brominated species) reduce isolated yields. Use TLC/HPLC to monitor purity.
  • Scale effects : Milligram-scale reactions may overestimate yields compared to gram-scale. Optimize stirring and heat transfer for scalability .

10. Resolving conflicting NMR assignments for thiophene derivatives
Misassignments occur due to overlapping signals. Strategies:

  • 2D NMR : HSQC and HMBC correlate 1H^1H-13C^{13}C couplings to resolve adjacent substituents.
  • Decoupling experiments : Suppress coupling in 1H^1H spectra to simplify multiplet patterns .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and stoichiometric control of bromine sources.
  • Characterization : Combine crystallographic data with spectroscopic validation.
  • Application : Use modular derivatization to explore structure-activity relationships (SAR).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-(bromomethyl)thiophene-2-carboxylate

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